molecular formula C7H5N3O3 B12352902 3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one

3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one

Cat. No.: B12352902
M. Wt: 179.13 g/mol
InChI Key: ZDBBYSPGISIVAQ-UHFFFAOYSA-N
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Description

3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyridine ring, making it part of the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a nitro-substituted intermediate, followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one is unique due to its specific structural features and the presence of a nitro group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

3-nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one

InChI

InChI=1S/C7H5N3O3/c11-6-2-1-4-7(9-6)5(3-8-4)10(12)13/h1-3,7H,(H,9,11)

InChI Key

ZDBBYSPGISIVAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2C1=NC=C2[N+](=O)[O-]

Origin of Product

United States

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